molecular formula C10H16FNO B13887027 ((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol

((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol

Cat. No.: B13887027
M. Wt: 185.24 g/mol
InChI Key: SDSPOJZWCICBFZ-WCBMZHEXSA-N
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Description

((6’S,7a’S)-6’-Fluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a fluorine atom, a cyclopropane ring, and a pyrrolizine moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((6’S,7a’S)-6’-Fluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring and the introduction of the fluorine atom. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

((6’S,7a’S)-6’-Fluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((6’S,7a’S)-6’-Fluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and fluorine chemistry.

Biology

In biological research, this compound may be used to study the effects of fluorine substitution on biological activity. Its interactions with enzymes and receptors can provide insights into the design of fluorinated pharmaceuticals.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for developing new drugs. Its unique structure may offer advantages in terms of bioavailability and metabolic stability.

Industry

In the industrial sector, ((6’S,7a’S)-6’-Fluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block for various chemical processes.

Mechanism of Action

The mechanism by which ((6’S,7a’S)-6’-Fluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorine atom can influence the compound’s binding affinity and selectivity, while the spirocyclic structure may affect its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and fluorinated alcohols. Examples are:

  • Spiro[cyclopropane-1,2’-pyrrolizine] derivatives
  • Fluorinated methanol analogs

Uniqueness

The uniqueness of ((6’S,7a’S)-6’-Fluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol lies in its combination of a spirocyclic structure with a fluorine atom and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16FNO

Molecular Weight

185.24 g/mol

IUPAC Name

[(2S,8S)-2-fluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-yl]methanol

InChI

InChI=1S/C10H16FNO/c11-8-3-10(7-13)5-9(1-2-9)6-12(10)4-8/h8,13H,1-7H2/t8-,10+/m0/s1

InChI Key

SDSPOJZWCICBFZ-WCBMZHEXSA-N

Isomeric SMILES

C1CC12C[C@]3(C[C@@H](CN3C2)F)CO

Canonical SMILES

C1CC12CC3(CC(CN3C2)F)CO

Origin of Product

United States

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